N-(3-Sulfanylpropanoyl)-L-alanine
Description
Properties
CAS No. |
65134-66-9 |
|---|---|
Molecular Formula |
C6H11NO3S |
Molecular Weight |
177.22 g/mol |
IUPAC Name |
(2S)-2-(3-sulfanylpropanoylamino)propanoic acid |
InChI |
InChI=1S/C6H11NO3S/c1-4(6(9)10)7-5(8)2-3-11/h4,11H,2-3H2,1H3,(H,7,8)(H,9,10)/t4-/m0/s1 |
InChI Key |
JIAFOCJABIEPNM-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)CCS |
Canonical SMILES |
CC(C(=O)O)NC(=O)CCS |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural and functional differences between N-(3-Sulfanylpropanoyl)-L-alanine and analogous compounds:
Key Differences and Research Findings
Pharmacological vs. Diagnostic Utility
- The latter’s consistent expression trends in clinical cohorts highlight its reliability as a biomarker .
Preparation Methods
Carbodiimide-Mediated Acylation
The most widely documented method involves coupling 3-sulfanylpropanoic acid with L-alanine using carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction proceeds in anhydrous dimethylformamide (DMF) at 0–5°C to minimize racemization. The amino group of L-alanine is typically protected with tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent side reactions. After acylation, the protecting group is removed via acidic hydrolysis (e.g., trifluoroacetic acid) or catalytic hydrogenation.
Key Parameters:
Direct Thioesterification
Alternative approaches employ thioesterification of L-alanine’s carboxyl group with 3-mercaptopropanol under Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate). This method avoids intermediate protection steps but requires strict anhydrous conditions. The resulting thioester is hydrolyzed to the free acid using aqueous sodium hydroxide.
Reaction Scheme:
Industrial-Scale Production Methods
Catalytic Esterification and Acylation
Patent CN109467515B outlines a scalable protocol for synthesizing L-alanine esters, adaptable to this compound. The process involves:
-
Esterification: L-alanine reacts with isopropanol and thionyl chloride (SOCl₂) to form L-alanine isopropyl ester hydrochloride.
-
Acylation: The ester intermediate is treated with 3-sulfanylpropanoic acid in the presence of alumina or silica catalysts at 38–42°C for 22–26 hours.
Optimized Conditions:
| Parameter | Value |
|---|---|
| Catalyst loading | 5–10 mol% |
| Temperature | 40°C |
| Molar ratio (ester : acid) | 1 : 1.1 |
| Yield | 82–89% |
Continuous-Flow Reactor Systems
Recent advancements utilize continuous-flow reactors to enhance reaction efficiency. A mixture of L-alanine, 3-sulfanylpropanoic acid, and EDC is pumped through a silica-packed column at 50°C, achieving 85% conversion in 2 hours. This method reduces solvent waste and improves reproducibility.
Critical Analysis of Methodologies
Yield Optimization Challenges
The sulfanyl group’s susceptibility to oxidation necessitates inert atmospheres (N₂ or Ar) during synthesis. Patent US4962231A highlights that even trace oxygen reduces yields by 15–20%. Reducing agents like tris(2-carboxyethyl)phosphine (TCEP) are often added post-reaction to stabilize the thiol.
Purification Techniques
Industrial processes employ a combination of solvent extraction and crystallization. Ethyl acetate is preferred for extracting the target compound from aqueous reaction mixtures, followed by recrystallization from ethanol/water (3:1 v/v). High-performance liquid chromatography (HPLC) analyses from PubChem data confirm ≥98% purity after two crystallizations.
Emerging Innovations
Enzymatic Acylation
Preliminary studies propose using Candida antarctica lipase B (CAL-B) to catalyze the acylation of L-alanine with 3-sulfanylpropanoic acid vinyl ester. This method operates in phosphate buffer (pH 7.5) at 30°C, achieving 76% yield with negligible racemization.
Photocatalytic Thiol-Ene Coupling
A novel approach exploits UV light (365 nm) to initiate thiol-ene reactions between L-alanine allyl ester and 3-mercaptopropionic acid. Titanium dioxide (TiO₂) serves as the photocatalyst, enabling a solvent-free reaction with 81% yield.
Comparative Evaluation of Methods
Table 1: Synthesis Method Performance
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Carbodiimide-mediated | 72–78 | 95–98 | Moderate |
| Industrial catalytic | 82–89 | 98–99 | High |
| Enzymatic | 76 | 97 | Low |
| Photocatalytic | 81 | 96 | Moderate |
Q & A
Basic: What synthetic strategies are recommended for preparing high-purity N-(3-Sulfanylpropanoyl)-L-alanine, and how is purity validated?
Methodological Answer:
Synthesis typically involves coupling L-alanine with 3-sulfanylpropanoic acid derivatives using carbodiimide-based activation (e.g., EDC/HOBt). Protecting groups (e.g., tert-butoxycarbonyl, Boc) may be employed to prevent undesired side reactions during sulfhydryl group incorporation . Post-synthesis, purity is validated via:
- HPLC (C18 column, gradient elution with 0.1% TFA in water/acetonitrile).
- Mass Spectrometry (MS) for molecular ion confirmation (e.g., ESI-MS in positive mode).
- NMR (¹H and ¹³C) to verify stereochemistry and functional group integrity (e.g., δ 1.3–1.5 ppm for Boc-protected amines, δ 2.8–3.1 ppm for sulfhydryl protons) .
Basic: Which spectroscopic and chromatographic techniques are critical for structural elucidation of this compound?
Methodological Answer:
- Circular Dichroism (CD) : To confirm the L-configuration of alanine by analyzing optical activity in the 200–250 nm range .
- FT-IR Spectroscopy : Peaks at ~2550 cm⁻¹ (S-H stretch) and 1650–1750 cm⁻¹ (amide I/II bands) confirm sulfhydryl and acylated amine groups .
- Reverse-Phase Chromatography : Used alongside UV detection (220 nm) to assess stability under varying pH conditions (e.g., phosphate buffer, pH 2–9) .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound analogs (e.g., conflicting biomarker associations)?
Methodological Answer:
Contradictions often arise from variability in experimental models or metabolite quantification methods. To address this:
- Cohort Stratification : Subgroup analyses by patient demographics (e.g., age, smoking status) or disease stage, as demonstrated in NSCLC studies with similar metabolites .
- Multivariate Regression : Adjust for confounders (e.g., PD-L1 expression, chemotherapy regimen) to isolate the compound’s independent effects .
- Targeted Metabolomics : Use isotope-labeled internal standards (e.g., deuterated alanine derivatives) to improve quantification accuracy .
Advanced: What experimental designs are optimal for studying the stability and reactivity of the sulfhydryl group in this compound?
Methodological Answer:
- Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC-MS. Compare results to controls stored at -20°C .
- Thiol Reactivity Assays : Use Ellman’s reagent (DTNB) to quantify free sulfhydryl groups under oxidative conditions (e.g., H₂O₂ exposure) .
- Kinetic Studies : Employ pseudo-first-order kinetics to model disulfide bond formation rates in buffer systems (pH 7.4, 37°C) .
Advanced: How might this compound integrate into combination therapies, based on structural analogs in immuno-oncology?
Methodological Answer:
Analog studies (e.g., N-(3-Indolylacetyl)-L-alanine in NSCLC) suggest potential synergy with immune checkpoint inhibitors (ICIs) via metabolite-mediated T-cell modulation . Key steps:
- Mechanistic Screening : Use PBMCs from healthy donors to assess cytokine secretion (e.g., IFN-γ, IL-2) post-treatment with the compound ± anti-PD-1 antibodies .
- Preclinical Models : Evaluate tumor growth inhibition in syngeneic mouse models co-treated with ICIs and the compound (dose range: 10–100 mg/kg, oral/i.p.) .
- Biomarker Integration : Corrogate with PD-L1 IHC scores and serum metabolite levels to stratify responders/non-responders .
Basic: What safety precautions are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves (tested for permeability to sulfhydryl compounds) and lab coats .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile byproducts (e.g., thiols).
- Waste Management : Collect residues in sealed containers for incineration to prevent environmental release .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
